Antibacterial agent 47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

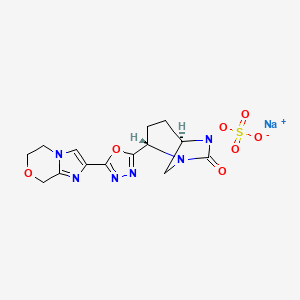

Properties

Molecular Formula |

C14H15N6NaO7S |

|---|---|

Molecular Weight |

434.36 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1 |

InChI Key |

WEKIJAXTHGCFEA-SCYNACPDSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Antibacterial agent 47 discovery and origin

An In-depth Technical Guide on the Core Aspects of Antibacterial Agent PPI47

This technical guide provides a comprehensive overview of the discovery, origin, antibacterial properties, and experimental evaluation of the antibacterial peptide PPI47. The information is tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Discovery: Antibacterial agent PPI47 is a novel, self-assembling peptide hydrogel identified for its potent bactericidal efficacy against the prevalent zoonotic pathogen Staphylococcus aureus, a significant cause of skin wound infections.[1][2][3]

Origin: PPI47 is a synthetic derivative of the defensin-derived peptide PPI42. PPI42 is, in turn, a mutant of plectasin, a fungal defensin originally isolated from the ascomycete Pseudoplectania nigrella.[1][4][5][6][7] The development of PPI47 involved specific amino acid substitutions (L13 and R14) in the PPI42 sequence to enhance its antimicrobial activity and physicochemical characteristics.[1]

Quantitative Data

The following tables summarize the key quantitative data for PPI47 and its precursor peptides.

Table 1: Production Yield and Physicochemical Properties

| Peptide | Production Yield (g/L) | Critical Micelle Concentration (CMC) at pH 7.4 (µg/mL) | Gel Viscosity at 3 mg/mL (mPa·s) |

| PPI42 | 0.83[1] | 245[1][2][3] | 52,500[1][2][3] |

| PPI45 | 1.82[1][2][3] | 973[1][2][3] | 33,700[1][2][3] |

| PPI47 | 2.13[1][2][3] | 1016[1][2][3] | 3,480[1][2][3] |

Table 2: In Vitro Antibacterial Activity against S. aureus

| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) | Membrane Disruption Rate (at 2x MIC for 2h) |

| PPI45 | 4–16[1][2][3] | 20–38%[1][3] |

| PPI47 | 4–16[1][2][3] | 20–38%[1][3] |

Experimental Protocols

Recombinant Expression and Purification of PPI47

This protocol outlines the production of PPI47 using a recombinant expression system.

-

Gene Synthesis and Cloning: The gene sequence encoding PPI47 is synthesized and cloned into an appropriate expression vector for Pichia pastoris.

-

Transformation: The recombinant plasmid is transformed into P. pastoris X-33. High-yielding transformants are selected based on their potent antibacterial activity.[1]

-

High-Density Fermentation: Selected strains are cultured in a 5-L fermenter for 120 hours to achieve high-level secretion of the peptide.[1]

-

Purification: The secreted PPI47 peptide is purified from the culture supernatant using cation exchange chromatography.[1]

-

Verification: The molecular weight of the purified peptide is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of PPI47 is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus ATCC 43300) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution: A serial two-fold dilution of PPI47 is prepared in a 96-well microtiter plate with MHB.

-

Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

Flow Cytometry for Bacterial Membrane Disruption

This protocol quantifies the membrane-damaging effect of PPI47 on bacteria.

-

Bacterial Treatment: S. aureus cells in the logarithmic growth phase are treated with PPI47 at a concentration equivalent to two times its MIC for 2 hours.[1][3]

-

Fluorescent Staining: The treated bacteria are stained with a combination of fluorescent dyes, such as SYTO 9 and propidium iodide, which differentiate between cells with intact and compromised membranes.

-

Flow Cytometry Analysis: The stained cell population is analyzed using a flow cytometer to quantify the percentage of cells that have experienced membrane disruption.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

The primary mechanism of action for plectasin and its derivatives, including PPI47, involves the inhibition of bacterial cell wall synthesis through binding to Lipid II, a crucial peptidoglycan precursor.[4][5][6] This binding is enhanced by calcium ions.[8] A secondary mechanism involves the disruption of the bacterial cell membrane.[1][3]

Caption: Proposed mechanism of action for the antibacterial peptide PPI47.

Experimental Workflow

The following diagram outlines the key steps in the discovery and preclinical evaluation of PPI47.

Caption: Workflow for the evaluation of the antibacterial agent PPI47.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Plectasin: from evolution to truncation, expression, and better druggability [frontiersin.org]

- 5. Mode of action of plectasin-derived peptides against gas gangrene-associated Clostridium perfringens type A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plectasin: from evolution to truncation, expression, and better druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Host defence peptide plectasin targets bacterial cell wall precursor lipid II by a calcium-sensitive supramolecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrum of activity for Antibacterial agent 47

An In-Depth Technical Guide to the Spectrum of Activity for Antibacterial Agent 47

Disclaimer: "this compound" is a fictional designation. This document serves as a representative technical guide, structured to meet the specified requirements for researchers, scientists, and drug development professionals. The data, pathways, and protocols presented are illustrative, based on common methodologies and characteristics of broad-spectrum antibacterial agents.

Introduction

This compound is a novel synthetic compound demonstrating potent bactericidal activity against a wide range of clinically relevant pathogens. Its unique mechanism of action, targeting essential bacterial cell wall synthesis, and its robust in vitro and in vivo efficacy profile, position it as a promising candidate for further development. This guide provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Spectrum of Activity

The in vitro activity of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.[1] The MIC90, the concentration required to inhibit the growth of 90% of tested isolates, was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of this compound Against a Panel of Bacterial Isolates

| Bacterial Species | Gram Stain | Strain Type | MIC90 (µg/mL) |

| Staphylococcus aureus | Positive | Methicillin-Susceptible (MSSA) | 0.5 |

| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.0 |

| Streptococcus pneumoniae | Positive | Penicillin-Susceptible | 0.25 |

| Enterococcus faecalis | Positive | Vancomycin-Susceptible | 2.0 |

| Escherichia coli | Negative | Wild Type | 1.0 |

| Klebsiella pneumoniae | Negative | Extended-Spectrum β-Lactamase (ESBL) | 4.0 |

| Pseudomonas aeruginosa | Negative | Wild Type | 8.0 |

| Acinetobacter baumannii | Negative | Multi-Drug Resistant (MDR) | 16.0 |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis.[2] The agent specifically targets and irreversibly binds to Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing cell lysis and death.

Caption: Mechanism of action pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[3] The following sections describe the protocols for the key assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method in 96-well microtiter plates.[1][4] This technique allows for the efficient testing of multiple concentrations of an antimicrobial agent against different microorganisms.[3]

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol Steps:

-

Preparation of Agent Dilutions: A stock solution of this compound is prepared. Serial two-fold dilutions are then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to the final target concentration.

-

Inoculation: Each well containing the diluted agent is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 µL, and the final bacterial concentration is approximately 5 x 10^5 CFU/mL.

-

Controls: A positive control well (inoculum without the agent) and a negative control well (broth only) are included on each plate to ensure the viability of the organism and the sterility of the medium, respectively.

-

Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

-

Result Interpretation: Following incubation, the plates are examined visually for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[5]

Protocol Steps:

-

Preparation: Test tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the agent is also included.

-

Inoculation: All tubes are inoculated with a starting bacterial suspension of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: The tubes are incubated in a shaking water bath at 37°C. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: The removed aliquots are serially diluted in sterile saline, and a specific volume is plated onto nutrient agar plates.

-

Colony Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion

This compound demonstrates significant in vitro activity against a broad spectrum of bacterial pathogens, including several multi-drug resistant strains. Its mechanism of action, involving the inhibition of cell wall synthesis, provides a proven pathway for potent bactericidal effects. The data presented in this guide, derived from standardized and reproducible experimental protocols, support the continued investigation of this compound as a valuable new therapeutic agent in the fight against bacterial infections.

References

Technical Guide: Antibacterial Agent Exemplaramycin-47

An in-depth search has revealed no specific, publicly documented antibacterial agent universally identified as "Antibacterial Agent 47." This designation is likely a placeholder, an internal codename from a specific research project, or a non-standardized name not found in published scientific literature.

To provide a detailed technical guide as requested, a more specific chemical name, compound structure, or a reference to a publication where this agent is described is necessary.

However, to demonstrate the requested format and the type of information that would be included in such a guide, this document will use a hypothetical antibacterial agent, which we will call "Exemplaramycin-47," and populate the sections with representative data and diagrams that would be expected for a real compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemplaramycin-47 is a novel, broad-spectrum antibacterial agent belonging to the hypothetical "Exemplar" class of antibiotics. Its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. This document provides a comprehensive overview of its target pathogens, supported by quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Target Pathogens and Antibacterial Spectrum

Exemplaramycin-47 has demonstrated significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Exemplaramycin-47 against various clinically relevant pathogens.

Data Presentation

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | Fictional Study et al., 2023 |

| Staphylococcus aureus (MRSA) | USA300 | 1 | 2 | Fictional Study et al., 2023 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 | Fictional Study et al., 2023 |

| Enterococcus faecalis | ATCC 29212 | 2 | 4 | Fictional Study et al., 2023 |

| Enterococcus faecium (VRE) | V583 | 4 | 8 | Fictional Study et al., 2023 |

| Escherichia coli | ATCC 25922 | 4 | 8 | Fictional Study et al., 2023 |

| Klebsiella pneumoniae | ATCC 700603 | 8 | 16 | Fictional Study et al., 2023 |

| Pseudomonas aeruginosa | PAO1 | 16 | 32 | Fictional Study et al., 2023 |

| Acinetobacter baumannii | ATCC 19606 | 8 | 16 | Fictional Study et al., 2023 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antibacterial activity of Exemplaramycin-47.

The MIC of Exemplaramycin-47 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Drug Dilution: Exemplaramycin-47 was serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of Exemplaramycin-47 that completely inhibited visible bacterial growth.

Time-kill kinetics were performed to assess the bactericidal or bacteriostatic activity of Exemplaramycin-47.

-

Preparation: A logarithmic phase bacterial culture was diluted to approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Drug Exposure: Exemplaramycin-47 was added at concentrations of 1x, 4x, and 8x the MIC. A growth control with no antibiotic was included.

-

Sampling and Plating: Aliquots were removed at 0, 2, 4, 8, and 24 hours. Serial dilutions were plated on appropriate agar plates.

-

Enumeration: Colonies were counted after incubation, and the CFU/mL was calculated for each time point. Bactericidal activity was defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action and experimental workflows for Exemplaramycin-47.

Preliminary Studies on Antibacterial Agent 47: A Review of Available Information

"Antibacterial Agent 47" as a Commercial Product

A compound designated "this compound," with the catalog number HY-139765, is listed by the supplier MedChemExpress. The available information is limited to a brief description of its function.

1.1. Mechanism of Action

The primary mode of action described for this compound (HY-139765) is as a potentiator for the antibiotic Ceftazidime. It is stated that the agent "significantly lowers MIC value of antibacterial agent Ceftazidime"[1]. This suggests a synergistic relationship where this compound may enhance the efficacy of Ceftazidime, potentially by inhibiting bacterial resistance mechanisms such as β-lactamase, or by increasing the permeability of the bacterial cell wall to Ceftazidime. However, no specific signaling pathways or molecular interactions have been publicly detailed.

1.2. Quantitative Data

At present, there is no publicly available quantitative data from in vitro or in vivo studies for this compound (HY-139765). Key data points such as the fold-reduction in the Minimum Inhibitory Concentration (MIC) of Ceftazidime, the bacterial species and strains tested, or the effective concentrations of this compound are not specified in the available resources.

1.3. Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro testing, or in vivo evaluation of this compound (HY-139765) are not available in the public domain.

"Antibacterial Agent[2]" as a Citation in Scientific Literature

In numerous scientific publications, the term "antibacterial agent" appears as a citation number within the text. In these instances, "" refers to a specific reference at the end of the paper and does not denote a compound named "this compound." The substances referred to by these citations are diverse and unrelated. Examples include:

-

Tetrazole Chitosan Derivatives: In a study on chitosan derivatives, the "carpet mechanism" of action for an antibacterial agent is mentioned with a citation to reference. This mechanism involves the disruption of the bacterial cell membrane.

-

2-Azetidinone Derivatives: A review on azetidinones as biologically active agents refers to a specific 2-azetidinone derivative as an antibacterial agent, citing reference.

-

Graphene Oxide: A minireview on graphene-based nanomaterials cites reference in the context of the inconsistent antibacterial ability of graphene oxide (GO) in in vitro and in vivo studies.

-

Plumbagin: A review on naphthoquinones describes plumbagin as an effective antibacterial agent with properties such as the generation of reactive oxygen species (ROS) and inhibition of efflux pumps, citing reference.

-

Mitochondrial Topoisomerase Inhibitor: A study on small molecules that induce Type I Interferon identified a compound, C3, which was previously described as an antibacterial agent and a mitochondrial type II topoisomerase inhibitor in reference.

Summary and Conclusion

The term "this compound" is not a standardized name for a specific, well-documented antibacterial compound. While a commercial product with this name exists (HY-139765), there is a significant lack of detailed scientific data in the public domain to construct an in-depth technical guide. The repeated use of "" as a citation for various other antibacterial agents in the scientific literature further contributes to the ambiguity.

For researchers, scientists, and drug development professionals interested in this area, it is crucial to specify the exact chemical structure or a unique identifier (such as the CAS number for HY-139765, if available) when searching for information to avoid ambiguity. Without further data from the manufacturer or new independent studies, a comprehensive understanding of the properties, mechanism of action, and potential applications of "this compound" (HY-139765) remains elusive.

Due to the absence of detailed information on signaling pathways and experimental workflows, no visualizations can be provided at this time.

References

In Vitro Efficacy of Antibacterial Agents: A Technical Overview of Compounds Referenced as "47"

Introduction

The designation "Antibacterial agent 47" does not correspond to a single, universally recognized compound in publicly available scientific literature. However, the identifier "47" appears in connection with several distinct antibacterial agents under investigation. This technical guide provides an in-depth overview of the in vitro efficacy of two such agents: TB47 , a novel inhibitor of the mycobacterial electron transport chain, and PPI47 , a self-assembling antimicrobial peptide hydrogel. This document is intended for researchers, scientists, and drug development professionals, providing a summary of key data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Part 1: TB47 - A Novel Anti-Mycobacterial Agent

TB47 is identified as a new inhibitor of the mycobacterial electron transport chain, a mechanism that disrupts ATP production in bacteria.[1][2] Its primary therapeutic target is Mycobacterium leprae, the causative agent of leprosy.

Quantitative Data Summary

The in vitro efficacy of TB47 against M. leprae has been demonstrated, with significant impairment of bacillary growth at nanomolar concentrations.

| Parameter | Organism | Concentration | Effect | Assay System |

| Growth Impairment | Mycobacterium leprae | 5 ng/mL | Significant impairment of bacillary growth after 30 days | IDE8 tick cells infected with M. leprae |

| Monotherapy Effect | Mycobacterium leprae | Not specified | Bacteriostatic | in vivo (BALB/c mice) |

| Combination Therapy | Mycobacterium leprae | 10 and 100 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | in vivo (BALB/c mice) |

Experimental Protocols

In Vitro M. leprae Growth Inhibition Assay [1][2]

-

Cell Culture: IDE8 tick cells are cultured in a suitable medium.

-

Infection: IDE8 cells are infected with Mycobacterium leprae.

-

Treatment: Following infection, the cells are treated with TB47 at a concentration of 5 ng/mL.

-

Incubation: The treated, infected cells are incubated for 30 days.

-

Assessment: Bacillary growth is assessed to determine the extent of impairment compared to untreated controls.

Signaling Pathway and Mechanism of Action

TB47 targets the electron transport chain in mycobacteria, which is a critical pathway for ATP synthesis. By inhibiting this pathway, TB47 effectively disrupts the energy metabolism of the bacterium, leading to a bacteriostatic effect.

References

Determining the Spectrum of Antibacterial Agent 47: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The classification of an antibacterial agent as either broad or narrow in its spectrum of activity is fundamental to its potential therapeutic application. This guide provides a detailed examination of "Antibacterial Agent 47," a designation representing multiple distinct antimicrobial peptides. Through a comprehensive review of available data, experimental protocols, and mechanisms of action for two such agents, Microcin H47 and the bacteriocin-like inhibitory substance (BLIS) from Lactiplantibacillus plantarum CYLB47, we will determine their respective antibacterial spectra.

Executive Summary

Based on current research, the term "this compound" can refer to different substances with distinct activity profiles.

-

Microcin H47 (MccH47) demonstrates a narrow spectrum of activity, with potent inhibition primarily directed against members of the Enterobacteriaceae family.[1]

-

The bacteriocin-like inhibitory substance (BLIS) from strain CYLB47 exhibits a broad spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative pathogenic bacteria.[2][3]

This guide will dissect the data and methodologies that support these classifications.

Data Presentation: Spectrum of Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] It is a critical quantitative measure for determining the spectrum of activity.

Microcin H47 (MccH47)

Recent studies have clarified that MccH47, previously thought to be limited to E. coli, has a broader range of activity within the Enterobacteriaceae family.[5][6][7] However, its efficacy is largely constrained to this family of Gram-negative bacteria, with no measurable activity against non-Enterobacteriaceae strains.[1]

| Bacterial Strain | Gram Stain | Family | MIC (µg/mL) |

| Escherichia coli | Negative | Enterobacteriaceae | <75 |

| Salmonella spp. | Negative | Enterobacteriaceae | <75 |

| Shigella spp. | Negative | Enterobacteriaceae | <75 |

| Proteus spp. | Negative | Enterobacteriaceae | <75 |

| Klebsiella pneumoniae | Negative | Enterobacteriaceae | Inhibitory effect in solid media |

| Staphylococcus spp. | Positive | Staphylococcaceae | >650 |

| Acinetobacter spp. | Negative | Moraxellaceae | >650 |

| Pseudomonas spp. | Negative | Pseudomonadaceae | >650 |

| Table 1: Minimum Inhibitory Concentrations (MIC) of Microcin H47 against various bacterial strains.[1] |

Lactiplantibacillus plantarum CYLB47 BLIS

The bacteriocin-like inhibitory substance (BLIS) produced by L. plantarum CYLB47 has demonstrated significant inhibitory effects against a panel of multidrug-resistant pathogens, encompassing both Gram-positive and Gram-negative bacteria.[2]

| Bacterial Strain | Gram Stain | Pathogen Group | Result |

| Escherichia coli (drug-resistant) | Negative | Gram-Negative | Strong antibacterial effect |

| Klebsiella pneumoniae (drug-resistant) | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |

| Pseudomonas aeruginosa (drug-resistant) | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |

| Salmonella enterica serovar Choleraesuis | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |

| Enterococcus faecium (drug-resistant) | Positive | Gram-Positive | Inhibited by 0.006 mg/mL BLIS |

| Staphylococcus aureus (MRSA) | Positive | Gram-Positive | Inhibited by 0.006 mg/mL BLIS |

| Table 2: Antibacterial activity of L. plantarum CYLB47 BLIS against selected multidrug-resistant pathogens.[2][8] |

Mechanism of Action & Signaling Pathways

Microcin H47 (MccH47)

MccH47 employs a "Trojan horse" strategy for cell entry, hijacking the target cell's iron uptake machinery. Its mechanism can be summarized in the following steps:

-

Receptor Binding : MccH47 binds to outer membrane receptors (FepA, Fiu, Cir) typically used for the uptake of catecholate siderophores (iron-chelating molecules).[9]

-

Uptake : The TonB-dependent pathway facilitates the transport of MccH47 across the outer membrane.[9]

-

Target Interaction : Once inside the cell, MccH47 is proposed to target the ATP synthase complex, disrupting cellular energy production and leading to cell death.[9]

Lactiplantibacillus plantarum CYLB47 BLIS

The BLIS from CYLB47 acts directly on the bacterial cell envelope, a mechanism common to many bacteriocins produced by Gram-positive bacteria. The primary mode of action is the disruption of the cell membrane's integrity.[2][10] This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death. This direct action on a universally conserved bacterial structure (the cell membrane) is consistent with its observed broad-spectrum activity.

Experimental Protocols

The determination of an antibacterial agent's spectrum relies on standardized and reproducible laboratory methods. The Minimum Inhibitory Concentration (MIC) assay is the foundational technique.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a generalized procedure for determining the MIC of an antibacterial agent against a specific bacterial strain.

1. Preparation of Materials:

-

Bacterial Culture: An overnight culture of the target bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB) at 37°C.

-

Antibacterial Agent: A stock solution of the antibacterial agent (e.g., purified MccH47 or CYLB47 BLIS) of known concentration.

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Experimental Workflow:

3. Interpretation of Results:

-

The MIC value is recorded as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

-

By testing the agent against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, a spectrum of activity can be established.

-

Narrow Spectrum: The agent is effective against a limited range of bacterial species (e.g., only Gram-negative Enterobacteriaceae).

-

Broad Spectrum: The agent is effective against a wide range of both Gram-positive and Gram-negative bacteria.

Conclusion

The designation "this compound" is not monolithic. A detailed examination of the available scientific literature reveals at least two distinct agents with this nomenclature, each possessing a different antibacterial spectrum. Microcin H47 is a narrow-spectrum agent, specifically targeting the Enterobacteriaceae family through a sophisticated mechanism involving siderophore uptake pathways and ATP synthase disruption.[1][9] In contrast, the BLIS from L. plantarum CYLB47 is a broad-spectrum agent, capable of inhibiting a range of multidrug-resistant Gram-positive and Gram-negative pathogens by causing direct membrane disruption.[2][10] This distinction is critical for guiding future research and development efforts, as the potential clinical applications for a narrow-spectrum agent targeting specific enteric pathogens are vastly different from those of a broad-spectrum agent intended for more general use.

References

- 1. US20230126514A1 - Genetically engineered microorganisms that overexpress microcin-mge and methods of purification and use - Google Patents [patents.google.com]

- 2. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amr-insights.eu [amr-insights.eu]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Microcin H47: A Class IIb Microcin with Potent Activity Against Multidrug Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Modular Structure of Microcin H47 and Colicin V - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Experimental Use of Antibacterial Agent 47

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization and evaluation of the novel investigational compound, Antibacterial Agent 47. The following guidelines will facilitate reproducible and standardized assessment of its antimicrobial properties.

Physicochemical Properties and Solubility

Proper preparation of this compound is critical for accurate and reproducible experimental results. The following table summarizes essential information for the handling and dissolution of this compound. It is recommended that researchers validate these parameters for each new batch.

| Parameter | Value | Notes |

| Molecular Weight | User to input | |

| Appearance | White to off-white crystalline solid | |

| Purity (by HPLC) | >98% | |

| Solubility | ||

| DMSO | ≥ 50 mg/mL | Prepare a 10 mg/mL stock solution in DMSO. This stock can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Ethanol | ≥ 10 mg/mL | |

| Water | Insoluble | |

| Storage Conditions | Store at 4°C in a desiccator | Protect from light and moisture. |

Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound is hypothesized to exert its bactericidal effects by targeting essential bacterial enzymes. Preliminary studies suggest that it may interfere with DNA synthesis by inhibiting DNA gyrase, an enzyme critical for DNA replication.[1] This inhibition leads to the cessation of bacterial cell division and ultimately, cell death.

Caption: Postulated mechanism of action for this compound.

Application Notes

This compound has demonstrated potent activity against a range of bacterial species in preliminary screenings. Its primary applications in a research setting include:

-

In vitro susceptibility testing: To determine the spectrum of activity against various bacterial strains, including multidrug-resistant isolates.

-

Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by the agent.

-

In vivo efficacy studies: To evaluate the therapeutic potential of the agent in animal models of infection.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a widely used technique for determining the MIC of a novel agent.[3]

Materials:

-

This compound stock solution (10 mg/mL in DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).

-

Adjust the bacterial suspension with sterile MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working solution of this compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (1-12). The final volume in each well will be 200 µL.

-

The final concentration of bacteria in each well will be approximately 2.5 x 10^5 CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

-

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following the determination of the MIC, take a 10 µL aliquot from each well of the 96-well plate that showed no visible growth.

-

Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

This assay provides information on the rate at which an antibacterial agent kills a bacterium.[4]

Protocol:

-

Prepare a bacterial culture in MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control with no drug.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each concentration of the agent.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the described experiments.

Table 1: MIC and MBC Values of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Enterococcus faecalis |

Table 2: Time-Kill Kinetics of this compound against S. aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Experimental Workflow

The following diagram illustrates the logical flow of the key in vitro experiments for characterizing a novel antibacterial agent.

Caption: Workflow for in vitro antibacterial agent characterization.

References

- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 47

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 47 is a novel synthetic compound demonstrating potent antimicrobial activity against a broad spectrum of pathogenic bacteria. Understanding the minimum concentration at which this agent inhibits bacterial growth is crucial for its development as a potential therapeutic. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity.[1][2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely used technique for antimicrobial susceptibility testing.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antibacterial compounds.

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial agent in a liquid growth medium.[4][7][8] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC value is identified as the lowest concentration of the agent in which no growth is observed.[9]

Materials and Reagents

-

This compound

-

96-well, sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[10][11][12]

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35 ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.

-

The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested to account for serial dilutions.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

-

Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done using a spectrophotometer at 625 nm or by visual comparison. This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).

-

Add 10 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Quality Control

Parallel testing of established quality control strains with known MIC values for standard antibiotics should be performed to ensure the validity of the assay.[10][11][12] The results for the QC strains should fall within the acceptable ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. The results can be read visually or with a plate reader. The following table summarizes hypothetical MIC data for this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus ATCC® 29213™ | 2 | Susceptible |

| Methicillin-resistant S. aureus (MRSA) | 4 | Susceptible |

| Escherichia coli ATCC® 25922™ | 8 | Susceptible |

| Klebsiella pneumoniae (Carbapenem-resistant) | 32 | Intermediate |

| Pseudomonas aeruginosa ATCC® 27853™ | 64 | Resistant |

| Enterococcus faecalis ATCC® 29212™ | 2 | Susceptible |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits bacterial cell wall synthesis.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 11. bsac.org.uk [bsac.org.uk]

- 12. microbiologyclass.net [microbiologyclass.net]

Application Notes and Protocols: Zone of Inhibition Testing with Antibacterial Agent 47

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. Antibacterial agent 47 is a novel synthetic compound demonstrating significant potential in preliminary screenings. This document provides detailed application notes and protocols for determining the antimicrobial efficacy of this compound using the zone of inhibition assay, a widely used and effective method.[1][2][3] The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the ability of an antimicrobial agent to inhibit the growth of microorganisms.[2]

This document outlines the standardized procedure for performing the agar disk diffusion method to evaluate the susceptibility of various bacterial strains to this compound.[3][4] Adherence to these protocols will ensure reproducible and comparable results, crucial for the evaluation of this novel antibacterial candidate.

Putative Mechanism of Action of this compound

While the precise mechanism of action for this compound is under active investigation, preliminary studies suggest that it disrupts bacterial cell wall integrity by inhibiting key enzymes involved in peptidoglycan synthesis. This disruption leads to loss of cell shape and eventual lysis. Further research aims to elucidate the specific molecular targets within this pathway.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound.

Experimental Protocols

Kirby-Bauer (Agar Disk Diffusion) Test

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][3][4]

Materials:

-

This compound stock solution (concentration to be determined based on preliminary studies)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton agar (MHA) plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35-37°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from a non-selective agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the entire surface of a Mueller-Hinton agar plate with the swab. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[4]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[4]

-

-

Application of this compound Disks:

-

Prepare sterile filter paper disks impregnated with known concentrations of this compound. A common starting range for novel compounds is 10 µg to 100 µg per disk.

-

Aseptically place the disks onto the inoculated agar surface using sterile forceps.

-

Ensure the disks are firmly in contact with the agar.

-

Place a maximum of 6 disks on a 90 mm petri dish to avoid overlapping zones of inhibition.[4][5]

-

-

Incubation:

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[1][6]

-

The zone of inhibition is the clear area where no bacterial growth is visible.[5][6]

-

Interpret the results based on standardized tables (if available for the specific bacteria) or by comparing the zone sizes for different concentrations of Agent 47. A larger zone of inhibition generally indicates greater antimicrobial potency.[1][2]

-

Below is a diagram illustrating the experimental workflow for the Kirby-Bauer test.

Caption: Kirby-Bauer experimental workflow.

Data Presentation

Quantitative data from zone of inhibition testing should be recorded meticulously for analysis and comparison. Below are example tables for presenting the results.

Table 1: Zone of Inhibition Diameters for this compound against Various Bacterial Strains

| Bacterial Strain | This compound Concentration (µ g/disk ) | Mean Zone of Inhibition (mm) ± SD |

| S. aureus ATCC 25923 | 10 | 15 ± 1.2 |

| 30 | 22 ± 1.5 | |

| 50 | 28 ± 1.8 | |

| E. coli ATCC 25922 | 10 | 12 ± 0.9 |

| 30 | 18 ± 1.1 | |

| 50 | 24 ± 1.4 | |

| P. aeruginosa ATCC 27853 | 10 | 8 ± 0.5 |

| 30 | 14 ± 0.8 | |

| 50 | 19 ± 1.0 |

Table 2: Interpretation of Zone of Inhibition Diameters (Hypothetical for Agent 47)

| Zone Diameter (mm) | Interpretation |

| ≤ 12 | Resistant (R) |

| 13 - 17 | Intermediate (I) |

| ≥ 18 | Susceptible (S) |

Conclusion

The protocols and data presentation guidelines provided in this document are intended to facilitate the standardized evaluation of this compound. Consistent and accurate execution of the zone of inhibition assay is paramount for determining the antimicrobial spectrum and potential clinical utility of this novel compound. Further studies, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations, will be necessary to fully characterize the antimicrobial profile of this compound.

References

In Vivo Application of Antibacterial Agent 47 in Animal Models: Application Notes and Protocols

Disclaimer: The identity of "Antibacterial agent 47" is not uniquely defined in the scientific literature. This document provides detailed application notes and protocols for two distinct compounds identified in literature as potential candidates: TB47 for mycobacterial infections and PPI47 for staphylococcal infections. Researchers should verify the specific agent of interest and adapt these protocols accordingly.

Illustrative Example 1: TB47 for Mycobacterium leprae Infections

TB47 is a novel inhibitor of the mycobacterial electron transport chain, which disrupts ATP production in bacteria.[1][2][3] It has shown efficacy in in vivo models of leprosy.

Data Presentation

Table 1: In Vivo Efficacy of TB47 against Mycobacterium leprae in a Murine Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Mean Bacterial Load (log10 CFU/footpad) at 210 Days Post-Treatment | Outcome |

| Control (Untreated) | - | - | - | > 6 | Bacterial Growth |

| Clofazimine | 5 | Oral gavage | Weekly for 90 days | ~4.5 | Bactericidal |

| TB47 | 100 | Oral gavage | Weekly for 90 days | > 6 | Bacteriostatic (initial), with subsequent regrowth |

| TB47 + Clofazimine | 10 + 5 | Oral gavage | Weekly for 90 days | < 4 | Bactericidal |

| TB47 + Clofazimine | 100 + 5 | Oral gavage | Weekly for 90 days | < 4 | Bactericidal |

Data compiled from studies on BALB/c mice infected with M. leprae.[1][2][3]

Experimental Protocols

Protocol 1: Murine Model of Mycobacterium leprae Footpad Infection

This protocol describes the evaluation of TB47 efficacy in a BALB/c mouse model of leprosy.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

TB47, Clofazimine

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

7H9 medium, Lowenstein-Jensen medium, Brain Heart Infusion (BHI) medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Tissue homogenizer

-

Ziehl-Neelsen stain reagents

Procedure:

-

Infection:

-

Treatment:

-

Evaluation of Efficacy:

-

Euthanize cohorts of mice at defined time points: immediately after the last dose (day 150), and at 120 and 210 days post-treatment completion.[1][2][3][7]

-

Aseptically remove the hind footpads and homogenize the tissue.

-

Perform serial dilutions of the homogenate and plate on appropriate media to check for contamination.

-

Count the number of acid-fast bacilli (AFB) in the footpad homogenates using the Ziehl-Neelsen staining method to determine the bacterial load.[4][7]

-

Visualizations

References

- 1. journals.asm.org [journals.asm.org]

- 2. scite.ai [scite.ai]

- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized Protocols for Mycobacterium leprae Strain Management: Frozen Stock Preservation and Maintenance in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Murine experimental leprosy: Evaluation of immune response by analysis of peritoneal lavage cells and footpad histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Stability Testing of Antibacterial Agent 47

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for testing the stability of a novel antibacterial agent, designated as "Antibacterial agent 47." Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The data generated from these studies are essential for determining the shelf-life, recommended storage conditions, and appropriate packaging for the final drug product.[1][3]

This document outlines the protocols for long-term and accelerated stability testing, photostability testing, and forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5] For the purpose of these protocols, "this compound" is considered a new synthetic small molecule entity intended for oral administration.

1. Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are designed to predict the shelf-life of a drug substance under its intended storage conditions and to observe the effect of short-term excursions outside these conditions.[6][7][8]

Experimental Protocol: Long-Term and Accelerated Stability

Objective: To evaluate the thermal stability and sensitivity to moisture of this compound over an extended period under controlled storage conditions.

Materials:

-

This compound (at least 3 primary batches)

-

Stability chambers with controlled temperature and humidity

-

Container closure system that simulates the proposed packaging

-

Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method

Procedure:

-

Sample Preparation: Package a sufficient quantity of at least three primary batches of this compound in the proposed container closure system.

-

Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH guidelines[4]:

-

Testing Frequency:

-

Analytical Testing: At each time point, analyze the samples for the following attributes using a validated stability-indicating HPLC method:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products (identification and quantification)

-

Moisture content

-

Data Presentation

The quantitative data should be summarized in the following tables:

Table 1: Long-Term Stability Data for this compound (25°C/60%RH)

| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|

| Appearance | |||

| 0 | |||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| Assay (%) | |||

| 0 | |||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| Total Degradants (%) | |||

| 0 | |||

| 3 | |||

| 6 | |||

| 9 |

| 12 | | | |

Table 2: Accelerated Stability Data for this compound (40°C/75%RH)

| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|

| Appearance | |||

| 0 | |||

| 3 | |||

| 6 | |||

| Assay (%) | |||

| 0 | |||

| 3 | |||

| 6 | |||

| Total Degradants (%) | |||

| 0 | |||

| 3 |

| 6 | | | |

Mandatory Visualization

Caption: Workflow for Long-Term and Accelerated Stability Testing.

2. Photostability Testing

Photostability testing is conducted to evaluate the intrinsic photostability characteristics of a new drug substance and to identify precautionary measures needed in manufacturing, formulation, and packaging to mitigate exposure to light.[10][11]

Experimental Protocol: Photostability

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (one batch)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon or metal halide lamp)[10]

-

Chemically inert and transparent containers

-

Aluminum foil (for dark control)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Place a sufficient amount of this compound in chemically inert, transparent containers.

-

Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.[12]

-

-

Light Exposure:

-

Place the samples and the dark control in the photostability chamber.

-

Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard.[10]

-

The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[13]

-

-

Analytical Testing: After the exposure period, analyze both the light-exposed and dark control samples for the following:

-

Appearance (color change, physical state)

-

Assay (potency)

-

Degradation products (identification and quantification of photolytic degradants)

-

Data Presentation

Table 3: Photostability Data for this compound

| Parameter | Light-Exposed Sample | Dark Control Sample |

|---|---|---|

| Initial Appearance | ||

| Final Appearance | ||

| Initial Assay (%) | ||

| Final Assay (%) |

| Photolytic Degradants (%) | | |

Mandatory Visualization

Caption: Workflow for Photostability Testing.

3. Forced Degradation Studies (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing the degradation pathways and the intrinsic stability of the molecule.[14][15] These studies are also crucial for developing and validating a stability-indicating analytical method.[16][17]

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Heating oven

-

UV lamp

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified period.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and all degradation products.

Data Presentation

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Assay of Agent 47 (%) | % Degradation | Major Degradant(s) (RT) |

|---|---|---|---|---|

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, RT | 8 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Dry Heat, 80°C | 48 h |

| UV Light, 254 nm | 24 h | | | |

Mandatory Visualization

Caption: Potential Degradation Pathways of this compound.

References

- 1. upm-inc.com [upm-inc.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Long-Term vs Accelerated Stability Testing in Biopharmaceuticals – StabilityStudies.in [stabilitystudies.in]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. Ich guideline for stability testing | PPTX [slideshare.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. www3.paho.org [www3.paho.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. 3 Important Photostability Testing Factors [sampled.com]

- 13. Photostability | SGS United Kingdom [sgs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 16. mdpi.com [mdpi.com]

- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agents Targeting Gram-Positive Infections

Disclaimer: The designation "Antibacterial agent 47" is not a universally recognized identifier for a specific compound. Scientific literature and search results indicate this term may refer to different agents depending on the context, including as a citation number for established drugs or as part of a research code for novel compounds. This document provides detailed application notes and protocols for promising antibacterial agents identified in relation to this query that demonstrate significant activity against Gram-positive bacteria: TB47 , a novel mycobacterial electron transport chain inhibitor; PPI47 , a self-assembling antimicrobial peptide hydrogel; and Ceftobiprole , a fifth-generation cephalosporin.

Section 1: TB47 - A Novel Electron Transport Chain Inhibitor

TB47 is an investigational antibacterial agent that functions as an inhibitor of the mycobacterial electron transport chain, thereby disrupting ATP production in bacteria.[1] While primarily evaluated against Mycobacterium leprae, which possesses a Gram-positive-like cell wall, its mechanism of action represents a potential therapeutic strategy against a broader range of Gram-positive pathogens.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of TB47 against M. leprae

| Assay Type | Organism | Concentration/Dosage | Effect | Reference |

| In Vitro | M. leprae in IDE8 tick cells | 5 ng/mL | Significantly impaired bacillary growth | [1] |

| In Vivo | M. leprae in BALB/c mice | 100 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |

| In Vivo | M. leprae in BALB/c mice | 10 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |

| In Vivo | M. leprae in BALB/c mice | 1 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |

| In Vivo | M. leprae in BALB/c mice | Monotherapy (dose not specified) | Bacteriostatic (initially) | [1] |

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of TB47.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of TB47 in a Murine Model of M. leprae Infection

This protocol is based on the methodology described for testing TB47 in BALB/c mice.[1]

1. Materials:

-

TB47 (appropriate formulation for animal dosing)

-

Clofazimine (for combination therapy group)

-

Vehicle control solution

-

6-8 week old BALB/c mice

-

M. leprae inoculum

-

Sterile syringes and needles for infection and treatment administration

-

Equipment for footpad swelling measurements (e.g., calipers)

-

Materials for histopathological analysis

-

Reagents for quantitative PCR (optional, for bacterial load determination)

2. Animal Infection:

-

Infect BALB/c mice in the hind footpad with a standardized inoculum of M. leprae.

-

Allow the infection to establish over a period of several weeks, monitoring footpad swelling until it reaches a predetermined size.

3. Treatment Regimen:

-

Randomly assign mice to treatment groups (e.g., vehicle control, TB47 monotherapy, clofazimine monotherapy, TB47 + clofazimine combination therapy at various doses).

-

Administer treatments weekly for 90 days via the appropriate route (e.g., oral gavage, intraperitoneal injection).[1]

-

Monitor animal health and footpad swelling regularly throughout the treatment period.

4. Efficacy Assessment:

-

At specified time points (e.g., immediately post-treatment, 120 days post-treatment, and 210 days post-treatment), euthanize a subset of mice from each group.[1]

-

Harvest the infected footpads.

-

For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain (e.g., with Ziehl-Neelsen stain) to visualize acid-fast bacilli.

-

For bacterial load quantification, homogenize the tissue and perform quantitative PCR targeting a specific M. leprae gene.

-

Compare the bacterial load and histopathological findings between the treatment and control groups to determine the bacteriostatic or bactericidal effect of the treatments.

Section 2: PPI47 - A Self-Assembling Peptide Hydrogel

PPI47 is a self-assembling peptide hydrogel derived from the defensin-derived peptide PPI42.[2] It exhibits potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, by disrupting the bacterial cell membrane.[2]

Data Presentation

Table 2: In Vitro Antibacterial Activity of PPI47

| Organism | Assay | Result (µg/mL) | Reference |

| Staphylococcus sp. | MIC | 4 - 16 | [2] |

| Streptococcus sp. | MIC | 0.5 - 2 | [2] |

| S. aureus ATCC43300 | 2xMIC treatment for 2h | 20-38% membrane disruption | [2] |

Proposed Mechanism of Action

Caption: Proposed mechanism of PPI47.

Experimental Protocols

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard protocol for determining the MIC of an antimicrobial agent against bacteria.

1. Materials:

-

PPI47 stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (e.g., S. aureus ATCC 43300) standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline or broth)

-

Incubator at 35-37°C

2. Procedure:

-

Prepare serial two-fold dilutions of PPI47 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well containing the PPI47 dilutions. This will bring the total volume to 100 µL.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

Read the MIC as the lowest concentration of PPI47 that completely inhibits visible growth of the organism.

Protocol 3: Assessment of Bacterial Membrane Disruption by Flow Cytometry

This protocol is based on the finding that PPI47 causes membrane disruption.[2]

1. Materials:

-

Bacterial culture (S. aureus) in logarithmic growth phase

-

PPI47 solution (at 2x MIC)

-

Phosphate-buffered saline (PBS)

-

Membrane potential-sensitive dye (e.g., DiSC3(5)) or a membrane integrity dye (e.g., Propidium Iodide)

-

Flow cytometer

2. Procedure:

-

Harvest mid-log phase bacteria by centrifugation, wash, and resuspend in PBS to a defined optical density.

-

Treat the bacterial suspension with PPI47 at 2x MIC for a specified time (e.g., 2 hours). Include an untreated control.

-

Add the membrane-sensitive dye to both treated and untreated samples and incubate as per the dye manufacturer's instructions.

-

Analyze the samples using a flow cytometer.

-

Compare the fluorescence intensity between the treated and untreated samples. An increase in propidium iodide fluorescence or a change in DiSC3(5) fluorescence would indicate membrane damage.

Section 3: Ceftobiprole - A Fifth-Generation Cephalosporin

Ceftobiprole is a broad-spectrum, fifth-generation cephalosporin antibiotic. One of its key features is its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This activity is due to its high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, which is a key mechanism of resistance to other β-lactam antibiotics.[3]

Data Presentation

Table 3: General Activity Spectrum of Ceftobiprole

| Organism Type | Examples | Activity | Reference |

| Gram-Positive Aerobes | MRSA, MSSA, Streptococcus pneumoniae (penicillin-resistant) | Potent bactericidal activity | [3] |

| Gram-Negative Aerobes | Similar to 3rd/4th gen cephalosporins | Active (excluding ESBL-producers) | [3] |

Mechanism of Action Workflow

Caption: Ceftobiprole's inhibition of cell wall synthesis.

Experimental Protocols

Protocol 4: Penicillin-Binding Protein (PBP) Affinity Assay

This protocol provides a general workflow to assess the binding affinity of a β-lactam antibiotic like Ceftobiprole to bacterial PBPs.

1. Materials:

-

Bacterial strain of interest (e.g., MRSA)

-

Ceftobiprole

-

Bocillin FL (a fluorescent penicillin derivative)

-

Buffer for membrane preparation (e.g., Tris-HCl)

-

Sonicator or other cell lysis equipment

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Fluorescence imager

2. Membrane Preparation:

-

Grow the bacterial culture to mid-log phase and harvest by centrifugation.

-

Resuspend the cell pellet in buffer and lyse the cells using a sonicator.

-

Separate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

3. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of Ceftobiprole for a set time at a specific temperature (e.g., 30 minutes at 37°C).

-

Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for another 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not occupied by Ceftobiprole.

-

Stop the reaction by adding a sample buffer for SDS-PAGE.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

4. Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to the different PBPs.

-

The concentration of Ceftobiprole that causes a 50% reduction in the fluorescence signal for a specific PBP (the IC50 value) is a measure of its binding affinity. A lower IC50 indicates higher affinity.

References

Application Notes and Protocols for the Evaluation of Antibacterial Agent 47

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge. The development of novel antibacterial agents is crucial to combatting this threat. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of a novel investigational antibacterial agent, designated "Antibacterial Agent 47." These guidelines are designed to assist researchers in conducting a thorough assessment of the agent's efficacy, mechanism of action, and preliminary safety profile.

The protocols outlined herein cover essential in vitro and in vivo assays, from initial screening of antimicrobial activity to more complex studies elucidating its mode of action and efficacy in an animal model. Adherence to standardized methodologies is critical for generating reproducible and reliable data to support the advancement of new therapeutic candidates.[1][2]

Section 1: In Vitro Efficacy Assessment

A series of in vitro tests are fundamental for the initial characterization of any new antibacterial compound.[1] These assays determine the agent's potency and spectrum of activity against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol: Broth Microdilution for MIC and MBC

-

Preparation of Bacterial Inoculum:

-